Naphtho[2,1-b]benzofuran-6-ylboronic acid
Description
Contextual Significance of Naphthobenzofuran (B12659138) Scaffolds in Advanced Organic Synthesis
The naphthobenzofuran core is a prominent structural unit found in a multitude of biologically active natural products and synthetic compounds. researchgate.netresearchgate.netnih.govscilit.com This heterocyclic scaffold has garnered significant attention from organic and medicinal chemists due to the diverse pharmacological properties exhibited by its derivatives. researchgate.neteurjchem.com Molecules incorporating the naphthofuran moiety have been investigated for a range of biological activities, including potential antibacterial, antifungal, anti-inflammatory, and anti-tumor applications. nih.govbloomtechz.com
Beyond medicinal chemistry, the aromatic and rigid nature of the naphthobenzofuran skeleton makes it a valuable building block in materials science. bloomtechz.com These scaffolds possess interesting electronic and photophysical properties, leading to their investigation for use in advanced materials such as organic light-emitting diodes (OLEDs), photosensitizers, and advanced pore transport materials. bloomtechz.comnbinno.com Consequently, the development of novel and efficient synthetic routes to functionalized naphthobenzofurans is an active area of research, as it opens pathways to new materials and potential therapeutics. researchgate.netnih.gov
Fundamental Role of Arylboronic Acids as Versatile Reagents in Contemporary Chemical Transformations
Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. nbinno.com They are indispensable tools in modern organic synthesis, primarily due to their stability, low toxicity, and exceptional versatility as reagents. mdpi.com Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govyoutube.com This reaction, recognized with the Nobel Prize in Chemistry in 2010, is instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and conjugated polymers for materials science. nih.gov
The utility of arylboronic acids extends beyond Suzuki-Miyaura coupling to include other transformations such as C-N and C-O bond formation, rhodium-catalyzed conjugate additions, and as components in frustrated Lewis pairs for small molecule activation. oaepublish.com The boronic acid functional group is relatively stable to air and moisture and is compatible with a wide range of other functional groups, making it a highly practical and widely used reagent in multi-step syntheses. mdpi.comacs.org
Table 1: Key Characteristics of Arylboronic Acids in Organic Synthesis
| Feature | Description | Key Application Example |
|---|---|---|
| Reactivity | Serve as the nucleophilic partner in cross-coupling reactions. | Suzuki-Miyaura Coupling |
| Stability | Generally stable solids that are tolerant to air and moisture. | Can be handled under standard laboratory conditions. |
| Functional Group Tolerance | Compatible with a wide variety of functional groups. | Simplifies complex molecular synthesis. |
| Versatility | Used in C-C, C-N, and C-O bond-forming reactions. | Enables synthesis of biaryls, anilines, and diaryl ethers. |
Overview of the Research Landscape Surrounding Naphtho[2,1-b]benzofuran-6-ylboronic Acid and Its Congeners
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research landscape for its isomers and congeners provides significant insight into its potential applications. The investigation of related naphthobenzofuran boronic acids is primarily driven by their utility as advanced building blocks in materials science and medicinal chemistry.
For instance, a closely related isomer, Naphtho[2,3-b]benzofuran-2-ylboronic acid (CAS 1627917-17-2), is utilized as a key intermediate in the synthesis of materials for OLEDs. nbinno.comnbinno.com The electronic properties of the large, conjugated naphthobenzofuran system are harnessed to create novel organic semiconductors. This suggests that this compound could similarly serve as a precursor for new optoelectronic materials.
Another congener, B-benzo[b]naphtho[2,1-d]furan-10-yl-boronic acid (CAS 1548470-92-3), is implicated in synthetic methodologies aimed at producing naphthofuran derivatives with potential antibacterial, anti-tumor, and antiviral activities. bloomtechz.com The boronic acid moiety on these scaffolds acts as a chemical handle, allowing for the introduction of the naphthobenzofuran core into larger, more complex target molecules via cross-coupling reactions. Given the established biological relevance of the naphthofuran scaffold, it is plausible that this compound could be a valuable intermediate in the synthesis of novel pharmaceutical candidates.
Table 2: Research Applications of Naphthobenzofuran Boronic Acid Isomers
| Compound Name | CAS Number | Primary Research Application Area |
|---|---|---|
| Naphtho[2,3-b]benzofuran-2-ylboronic acid | 1627917-17-2 | Organic Light-Emitting Diodes (OLEDs) Intermediates nbinno.comnbinno.com |
| B-benzo[b]naphtho[2,1-d]furan-10-yl-boronic acid | 1548470-92-3 | Synthesis of Biologically Active Compounds bloomtechz.com |
| Naphtho[2,1-b]benzofuran-8-ylboronic acid | 1446516-26-2 | Chemical Synthesis Intermediate |
| Naphtho[2,3-b]benzofuran-1-ylboronic acid | 2261008-21-1 | OLED Material Intermediate boronpharm.com |
The collective research on these related compounds underscores the potential of this compound as a specialized reagent for constructing complex molecular architectures with tailored electronic, optical, or biological functions.
Properties
Molecular Formula |
C16H11BO3 |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,1-b][1]benzofuran-6-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14(12)20-16(13)15/h1-9,18-19H |
InChI Key |
XXOGKUPKJUBCRH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C3=C1OC4=CC=CC=C43)(O)O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Naphtho 2,1 B Benzofuran 6 Ylboronic Acid
Copper-Catalyzed Transformations
Ullmann-Type Coupling Reactions
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include cross-coupling variants. Ullmann-type couplings are crucial for the formation of aryl-aryl or aryl-heteroaryl bonds. researchgate.net While specific documented examples of Naphtho[2,1-b]benzofuran-6-ylboronic acid in Ullmann couplings are not prevalent in the literature, its structure is well-suited for such transformations. In these reactions, an organoboronic acid can couple with an aryl halide in the presence of a copper catalyst. scispace.com This approach is particularly valuable for creating sterically hindered biaryl compounds.
The reaction of this compound with various aryl or heteroaryl halides would be expected to yield complex, polycyclic aromatic systems. These products are of interest in materials science and medicinal chemistry. The efficiency of such couplings can be influenced by the choice of catalyst, base, and solvent. For instance, an efficient catalytic combination of Copper(I) Iodide (CuI) and 1,10-phenanthroline (B135089) has been successfully used to facilitate intramolecular Ullmann C-O coupling reactions to form fused heterocyclic systems. researchgate.net
Table 1: Hypothetical Ullmann-Type Coupling Reactions This table illustrates the potential application of this compound in Ullmann-type cross-coupling reactions with various aryl halides.
| This compound | Coupling Partner (Ar-X) | Potential Product |
| Iodobenzene | 6-Phenylnaphtho[2,1-b]benzofuran | |
| 2-Bromopyridine | 6-(Pyridin-2-yl)naphtho[2,1-b]benzofuran | |
| 1-Chloro-4-nitrobenzene | 6-(4-Nitrophenyl)naphtho[2,1-b]benzofuran |
Oxidative Ring Cleavage Reactions of Boronic Acid Precursors
Oxidative ring cleavage is a powerful transformation in organic synthesis that allows for the conversion of cyclic compounds into functionalized acyclic structures. The furan (B31954) ring, in particular, is susceptible to oxidative cleavage, which can yield valuable 1,4-dicarbonyl compounds. dntb.gov.ua This strategy can be conceptually applied to the synthesis of precursors for the naphthobenzofuran (B12659138) system.
While not a reaction of this compound itself, one can envision a synthetic route where a simpler furan-containing boronic acid precursor undergoes oxidative cleavage. This would generate a highly functionalized intermediate which could then be elaborated and cyclized to form the complex naphthobenzofuran skeleton. Common reagents for the oxidative cleavage of furans include ozone, singlet oxygen, and meta-chloroperoxybenzoic acid (mCPBA). semanticscholar.orgresearchgate.net The choice of oxidant can influence the nature of the resulting functional groups. This synthetic strategy offers a way to introduce complex functionality that might be difficult to achieve on the pre-formed naphthobenzofuran core.
Table 2: Conceptual Oxidative Cleavage of a Furan-Boronic Acid Precursor This table outlines a hypothetical synthetic step where a furan derivative undergoes oxidative cleavage to generate a dicarbonyl intermediate, a potential building block for more complex structures.
| Precursor | Oxidizing Agent | Resulting Intermediate |
| 2-(4-Boronophenyl)furan | Ozone (O₃), followed by reductive workup | 4-(4-Boronophenyl)-4-oxobutanal |
| 2-(4-Boronophenyl)furan | Singlet Oxygen (¹O₂) | 4-(4-Boronophenyl)-4-oxobut-2-enoic acid derivative |
| 2-(4-Boronophenyl)furan | m-Chloroperoxybenzoic acid (mCPBA) | Various hydroxylated and ring-opened products |
Further Functionalization Strategies
Beyond reactions involving the boronic acid group, the naphthobenzofuran core itself is a platform for further derivatization through C-H functionalization or substitution reactions.
Direct C-H Functionalization for Advanced Derivatization
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. hw.ac.uk For benzofurans, the C2 and C3 positions are typically the most reactive sites. bohrium.com The C2 proton is the most acidic, while the C3 position is generally more nucleophilic. hw.ac.uk These properties are exploited in various C-H functionalization methodologies.
For the Naphtho[2,1-b]benzofuran core, similar reactivity can be anticipated. Direct C-H functionalization could be used to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups. hw.ac.uk For example, copper-catalyzed C2-alkylation has been reported for benzofurans, providing a potential route for derivatizing the naphthobenzofuran skeleton. hw.ac.uk Such late-stage functionalization is invaluable for creating libraries of compounds for structure-activity relationship studies in drug discovery and for fine-tuning the electronic properties of materials. hw.ac.ukbohrium.com
Table 3: Potential C-H Functionalization Reactions on the Naphthobenzofuran Core This table presents examples of C-H functionalization reactions known for benzofurans that could be applied to the Naphtho[2,1-b]benzofuran scaffold.
| Reaction Type | Reagents & Catalysts | Potential Site of Functionalization | Example Product Moiety |
| C2-Alkylation | Alkyl halide, CuI, TPMA | C2 | Naphtho[2,1-b]benzofuran-2-yl-Alkyl |
| C3-Arylation | Arylboronic acid, Pd catalyst | C3 | 3-Aryl-naphtho[2,1-b]benzofuran |
| C2-Arylation | Diaryliodonium salts, Base | C2 | 2-Aryl-naphtho[2,1-b]benzofuran |
Electrophilic and Nucleophilic Substitution Reactions of the Naphthobenzofuran Core
The extended π-system of the Naphtho[2,1-b]benzofuran core is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity governed by the electronic properties of the heterocyclic system.
Electrophilic Substitution: In electrophilic aromatic substitution, the furan ring of the benzofuran (B130515) moiety is generally more reactive than the benzene (B151609) ring. Attack at the C2 and C3 positions is favored due to the ability of the oxygen heteroatom to stabilize the resulting cationic intermediate (sigma complex). stackexchange.comechemi.com For benzofuran itself, the outcome (C2 vs. C3 substitution) can depend on the specific electrophile and reaction conditions, but both positions are activated. stackexchange.com A similar pattern of reactivity is expected for the Naphtho[2,1-b]benzofuran core, with the furan portion being the primary site for electrophilic attack.
Nucleophilic Substitution: Nucleophilic aromatic substitution on the Naphtho[2,1-b]benzofuran core is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring system. A relevant synthetic strategy involves the reaction of a naphthol with an aryl halide bearing an ortho-nitro group. mdpi.com In this case, the nitro group activates the ring toward nucleophilic attack by the naphtholate anion and subsequently acts as a leaving group during the final cyclization step to form the furan ring. mdpi.com This demonstrates that with appropriate substitution, the aromatic rings of the naphthobenzofuran system can undergo nucleophilic substitution.
Table 4: Summary of Substitution Reactions on the Naphthobenzofuran Core This table summarizes the expected outcomes for electrophilic and nucleophilic substitution reactions on the core Naphtho[2,1-b]benzofuran structure.
| Reaction Type | Key Characteristics | Preferred Reaction Sites |
| Electrophilic Substitution | Reaction proceeds via a stabilized cationic intermediate. The furan ring is more activated than the naphthyl or phenyl rings. | C2 and C3 positions of the furan moiety. |
| Nucleophilic Substitution | Generally requires activation by electron-withdrawing groups (e.g., -NO₂). The substituent can also serve as the leaving group. | Positions ortho or para to a strong electron-withdrawing group on any of the aromatic rings. |
Advanced Applications in Chemical Research
As Foundational Building Blocks in Complex Organic Synthesis
The exceptional reactivity and versatility of boronic acids make them indispensable tools in modern organic chemistry, particularly in the construction of complex molecular architectures. nbinno.com Naphthobenzofuran (B12659138) boronic acids, with their extended π-systems and defined stereochemistry, are prized as advanced building blocks for creating novel compounds with tailored functionalities.
The rigid naphthobenzofuran core is a key structural motif in a variety of complex polycyclic aromatic hydrocarbons (PAHs). Arylboronic acids are instrumental in synthesizing these elaborate structures, primarily through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the precise formation of carbon-carbon bonds, enabling the fusion of multiple aromatic rings. nbinno.com
Researchers have successfully employed biarylboronic acids in bromide-catalyzed radical cyclization reactions to afford highly conjugated systems like benzo[b]naphtho[1,2-d]selenophene and benzo[b]naphtho[1,2-d]tellurophene in excellent yields. acs.org This demonstrates the utility of the boronic acid functional group as a handle to initiate complex cyclizations that would be difficult to achieve through traditional methods. acs.org Similarly, gold-catalyzed cyclization of ortho-alkynyl-substituted aryl boronic acids provides a direct route to boron-doped PAHs, highlighting another modern approach to building intricate fused systems from boronic acid precursors. rsc.org These methodologies underscore the potential of Naphtho[2,1-b]benzofuran-6-ylboronic acid to serve as a starting point for synthesizing novel, larger polycyclic frameworks with unique electronic and photophysical properties.
This compound is a versatile precursor for a wide array of naphthofuran derivatives. The boronic acid moiety can be readily transformed into other functional groups or used in coupling reactions to attach various substituents, thereby fine-tuning the electronic and steric properties of the final molecule.
A variety of synthetic strategies have been developed to access the naphthofuran core, which can then be further functionalized. medcraveonline.com For example, patents describe methods for synthesizing naphthofuran derivatives by reacting aryl propargyl alcohols with aryl boronic acids in the presence of a transition metal catalyst. bloomtechz.com This approach offers high functional group tolerance and good reaction yields. bloomtechz.com The inherent reactivity of the naphthofuran skeleton allows for subsequent reactions such as nitration, amination, and formylation, leading to a diverse library of compounds. researchgate.net The ability to strategically introduce different groups allows chemists to modulate properties like solubility, biological activity, and fluorescence, making these derivatives suitable for a range of applications from medicinal chemistry to materials science. researchgate.netphytojournal.com
| Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling/Cyclization | Aryl Boronic Acids, Aryl Propargyl Alcohols, Pd Catalyst | Substituted Naphthofurans | bloomtechz.com |
| Intramolecular Electrophilic Cyclization | Substituted Naphthols, Acid Catalyst | 6-Substituted Naphtho[2,1-b]benzofurans | |
| Condensation Reaction | 2-Hydroxy-1-naphthaldehyde, Chloroacetone, K₂CO₃ | 2-Acetylnaphtho[2,1-b]furan | medcraveonline.com |
| Nitration | Ethyl naphtho[2,1-b]furan-2-carboxylate, HNO₃, H₂SO₄ | Ethyl 5-nitronaphtho[2,1-b]furan-2-carboxylate | researchgate.net |
Contributions to Materials Science Research
The fused aromatic ring system of naphthobenzofurans imparts significant thermal stability and unique optoelectronic properties, making them attractive candidates for advanced materials. mdpi.com Boronic acid derivatives of this scaffold are particularly important as they serve as key intermediates for creating high-performance organic electronic materials. nbinno.com
Naphthobenzofuran boronic acids are increasingly utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic semiconductors. bloomtechz.com The extended π-conjugation of the core structure facilitates efficient charge transport, a critical requirement for semiconductor applications. mdpi.com Several isomers of naphthobenzofuran boronic acid are commercially available and explicitly marketed as OLED intermediates.
For example, derivatives of benzo[b]naphtho[2,1-d]furan (B3422070) have been studied as precursors for building dimers designed to enhance intermolecular π-electron overlap in the solid state, aiming for higher electron mobility. mdpi.com Furthermore, fusing electron-donating groups like diphenylamine (B1679370) with a benzo ed.ac.ukacs.orgthieno[3,2-b]benzofuran core—a structure closely related to naphthobenzofuran—has produced a hole transport material (HTM) with exceptionally high carrier mobility. bohrium.com OLEDs fabricated with this material demonstrated outstanding performance, including high efficiency, low turn-on voltage, and long operational lifetimes, outperforming devices made with standard materials. bohrium.com These findings highlight the immense potential of the naphthobenzofuran scaffold, accessible via its boronic acid derivatives, in creating next-generation organic electronics.
| Compound Name | CAS Number | Noted Application |
|---|---|---|
| B-Benzo[b]naphtho[2,1-d]furan-10-yl-boronic acid | 1548470-92-3 | OLED Intermediate bloomtechz.com |
| Naphtho[2,1-b]benzofuran-8-ylboronic acid | 1446516-26-2 | Organic Synthesis Intermediate bldpharm.com |
| Naphtho[2,3-b]benzofuran-2-ylboronic acid | 1627917-17-2 | OLED Intermediate, Pharmaceutical Intermediate nbinno.com |
| Bis(diphenylamino)-benzo ed.ac.ukacs.orgthieno[3,2-b]benzofuran | N/A | High-Mobility Hole Transport Material for OLEDs bohrium.com |
The rigid, planar structure of the naphthobenzofuran core makes it an excellent fluorophore. Research has shown that Naphtho[2,1-b]furan derivatives can exhibit strong fluorescence, making them useful as fluorescent labels and components in photoactive systems. researchgate.net
A significant study detailed the synthesis of 6-substituted naphtho[2,1-b]benzofurans, which were found to be novel dual-state emissive fluorophores. These compounds are highly emissive with blue light in both solution and solid states, a rare and desirable property for applications in solid-state lighting and sensors. Furthermore, certain derivatives showed high cell permeability and low phototoxicity, making them suitable for live-cell imaging. The photophysical properties of these compounds underscore their potential in the development of advanced fluorescent probes and optoelectronic devices. researchgate.net The introduction of a boronic acid at the 6-position would provide a convenient route to further modify these fluorescent scaffolds, attaching them to biomolecules or incorporating them into larger polymeric systems.
Role in Catalysis and Ligand Design Research
While this compound is primarily used as a building block in synthesis, its structural characteristics suggest a potential role in the fields of catalysis and ligand design. The rigid and planar polycyclic aromatic framework can serve as a robust backbone for constructing specialized ligands for transition metal catalysts.
The design of effective ligands is crucial for controlling the activity and selectivity of metal catalysts. Arylboronic acids are key precursors in the synthesis of important ligand classes, such as biaryl phosphines (e.g., SPhos, XPhos), via Suzuki-Miyaura coupling. The this compound moiety could be similarly used to create novel, sterically demanding, and electronically tuned phosphine, N-heterocyclic carbene (NHC), or other types of ligands.
The presence of the oxygen heteroatom within the furan (B31954) ring offers a potential coordination site, which could lead to the design of pincer-type or hemilabile ligands. Such ligands can play a dynamic role in a catalytic cycle, potentially enabling new types of chemical transformations. Although direct applications of this specific compound in catalysis are not yet widely reported, its structure is analogous to other polycyclic aromatic systems that have been successfully incorporated into catalysts for various organic reactions. acs.org The continued exploration of benzofuran (B130515) chemistry will likely lead to the development of novel catalytic systems based on this versatile scaffold. nih.gov
Design and Development of Catalytic Ligands and Supports
While specific research on this compound as a catalytic ligand or support is not extensively documented in publicly available literature, the broader family of naphthobenzofuran derivatives and boronic acids, in general, are recognized for their potential in this area. The rigid, planar structure of the naphthobenzofuran core can serve as a robust scaffold for the design of new ligands for transition metal catalysis. The boronic acid moiety can be a key anchoring point for immobilization onto solid supports, facilitating the development of heterogeneous catalysts that are easily separable and recyclable. The electronic characteristics of the aromatic system can also be fine-tuned to influence the activity and selectivity of a catalytic center.
Facilitation and Enhancement of Chemical Transformations Through Boronic Acid Mediation
Boronic acids are well-established as indispensable reagents in a variety of chemical transformations, most notably in the Suzuki-Miyaura cross-coupling reaction. nbinno.comnih.gov This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nbinno.com Naphthobenzofuran boronic acids, such as the isomers of the title compound, are employed to introduce the naphthobenzofuran moiety into target structures. nbinno.com The boronic acid group acts as a nucleophilic partner in the catalytic cycle, transferring the naphthobenzofuran fragment to an organohalide or triflate. nih.gov The efficiency and success of these coupling reactions often depend on the purity and specific structural features of the boronic acid derivative. nbinno.com
| Transformation Type | Role of Boronic Acid | Key Features |
| Suzuki-Miyaura Coupling | Nucleophilic Partner | Formation of C-C bonds |
| Chan-Lam Coupling | Nucleophilic Partner | Formation of C-N and C-O bonds |
| Liebeskind-Srogl Coupling | Thioester Coupling Partner | Formation of C-C bonds |
Utility as Synthetic Intermediates in Medicinal Chemistry Research
The naphthobenzofuran scaffold is present in a number of biologically active natural products and synthetic compounds. Consequently, boronic acid derivatives of this heterocyclic system are valuable intermediates in medicinal chemistry for the synthesis of new chemical entities with potential therapeutic applications.
Precursors for the Development of New Chemical Entities
This compound serves as a key precursor for introducing the naphthobenzofuran pharmacophore into novel molecular designs. The versatility of the boronic acid group allows for its conversion into a wide range of other functional groups, further expanding its synthetic utility. Through reactions like the Suzuki-Miyaura coupling, medicinal chemists can readily combine the naphthobenzofuran core with other molecular fragments to build libraries of new compounds for biological screening. nbinno.com The unique electronic and steric properties of the naphthobenzofuran moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it an attractive scaffold for drug discovery programs. nbinno.com
| Precursor Application | Synthetic Transformation | Therapeutic Area (Potential) |
| Synthesis of Novel Heterocycles | Cross-Coupling Reactions | Oncology, Infectious Diseases |
| Derivatization of Natural Products | Functional Group Interconversion | Various |
| Combinatorial Library Synthesis | Solid-Phase Synthesis | High-Throughput Screening |
Spectroscopic and Structural Characterization Methods for Naphtho 2,1 B Benzofuran 6 Ylboronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of naphtho[2,1-b]benzofuran derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For the naphtho[2,1-b]benzofuran core, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The specific chemical shifts and splitting patterns are dictated by the substitution pattern on the fused ring system. For instance, in derivatives of 2-acetylnaphtho[2,1-b]furan, protons on the furan (B31954) ring show distinct signals. medcraveonline.com The presence of the boronic acid group [-B(OH)₂] at the 6-position would influence the chemical shifts of nearby protons. The hydroxyl protons of the boronic acid group are typically broad and may exchange with deuterium oxide (D₂O).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The aromatic carbons of the naphtho[2,1-b]benzofuran scaffold resonate at characteristic downfield shifts. The carbon atom directly attached to the boron atom would exhibit a specific chemical shift, which can be confirmed by advanced NMR techniques.
Typical ¹H NMR Chemical Shifts for a Naphtho[2,1-b]benzofuran Scaffold
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 9.0 | m (multiplet) |
| Furan Ring Proton | 7.5 - 8.0 | s (singlet) or d (doublet) |
Note: The exact chemical shifts and multiplicities are dependent on the specific derivative and the solvent used.
Dynamic ¹H NMR has also been employed to study restricted rotation about C-C bonds in complex derivatives, providing insights into the molecule's conformational dynamics. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
For Naphtho[2,1-b]benzofuran-6-ylboronic acid (C₁₆H₁₁BO₃), the expected molecular weight is approximately 262.07 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula.
Electron ionization (EI) is a common technique used for volatile compounds. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For benzofuran (B130515) derivatives, characteristic fragmentation involves the formation of a stable benzofuran fragment ion. researchgate.netnih.gov In the case of this compound, fragmentation might involve the loss of water (H₂O) or hydroxyl radicals (·OH) from the boronic acid group, followed by fragmentation of the fused ring system.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
|---|---|---|
| [M]⁺ | ~262 | Molecular Ion |
| [M-H₂O]⁺ | ~244 | Loss of a water molecule |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.
For this compound, a single-crystal X-ray structure would confirm the planarity of the fused aromatic system and detail the geometry of the boronic acid group. It would also reveal how the molecules pack in the crystal lattice, likely involving intermolecular hydrogen bonds between the boronic acid groups, forming dimers or extended networks.
Crystallographic Data for a Representative Naphthobenzofuran (B12659138) Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869 |
| b (Å) | 18.0636 |
| c (Å) | 13.1656 |
| β (°) | 96.763 |
| Volume (ų) | 1697.28 |
Data from a related benzofuran derivative for illustrative purposes. researchgate.net
Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for assessing their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a sample. Using a suitable stationary phase (e.g., C18) and mobile phase, the compound of interest can be separated from starting materials, byproducts, and other impurities. A detector, such as a UV-Vis detector, is used to quantify the components. The purity is typically determined by the relative area of the peak corresponding to the target compound.
Column Chromatography: For the purification of synthetic products, column chromatography using silica gel is often employed. mdpi.com A solvent system is chosen to effectively separate the desired naphthobenzofuran derivative from other compounds in the reaction mixture. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). mdpi.com
Gas Chromatography (GC): For more volatile and thermally stable derivatives, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), can be used for separation and identification. researchgate.net Derivatization may be necessary to increase the volatility of the boronic acid.
Typical Chromatographic Conditions for Purity Analysis
| Technique | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 silica gel | Acetonitrile/Water gradient | UV (e.g., 254 nm) |
Computational and Theoretical Investigations
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations are fundamental to predicting the geometry, stability, and reactivity of Naphtho[2,1-b]benzofuran-6-ylboronic acid. Density Functional Theory (DFT) is a common method for these investigations, providing a good balance between accuracy and computational cost. physchemres.orgrsc.org
DFT calculations on related benzofuran (B130515) and naphthofuran derivatives have been used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov For a derivative, 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was calculated to be 4.43 eV, indicating good stability. researchgate.net Similar calculations for this compound would be essential to understand its electronic characteristics. The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively, thus predicting the molecule's reactivity.
Quantum chemical descriptors, derived from electronic structure calculations, can quantify the reactivity of this compound. These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies. physchemres.orgajpchem.org
Below is an interactive table summarizing typical quantum chemical descriptors that would be calculated for this compound and their significance.
| Descriptor | Symbol | Significance | Typical Calculated Value (for related molecules) |
| Total Energy | E_total | Thermodynamic stability of the molecule | Varies with molecule size and basis set |
| HOMO Energy | E_HOMO | Represents the ability to donate an electron; related to ionization potential | ~ -6.4 eV nih.gov |
| LUMO Energy | E_LUMO | Represents the ability to accept an electron; related to electron affinity | ~ -1.6 eV nih.gov |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability; a larger gap implies higher stability | 4.43 - 4.74 eV researchgate.netnih.gov |
| Chemical Hardness | η | Resistance to change in electron distribution | ~ 2.4 eV nih.gov |
| Electronegativity | χ | The power to attract electrons | Varies |
| Dipole Moment | µ | A measure of the polarity of the molecule | Varies |
Note: The values in the table are illustrative and based on calculations for similar benzofuran and naphthofuran structures. Specific values for this compound would require dedicated calculations.
Mechanistic Studies of Boronic Acid-Involved Reactions
This compound is expected to be a key participant in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nbinno.com Computational studies are instrumental in elucidating the intricate mechanisms of such reactions. The Suzuki-Miyaura reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and has been a subject of extensive computational investigation. nih.gov It is understood that a nucleophilic additive, such as a base, is typically required to activate the boronic acid by forming a more nucleophilic "ate" complex. researchgate.net DFT calculations can model the transition states and intermediates involved in this process, helping to determine the reaction pathway with the lowest energy barrier. nih.govresearchgate.net
Mechanistic studies on related systems have explored different pathways for transmetalation. Computational models can help discern whether the reaction proceeds through a concerted or a stepwise mechanism. nih.govresearchgate.net For instance, in the nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides, DFT studies have shown that the strong fluorophilicity of boron allows for an efficient, base-free transmetalation. nih.govresearchgate.net
A proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound is outlined below.
| Step | Description | Key Intermediates |
| 1. Oxidative Addition | The palladium(0) catalyst inserts into the bond of an organohalide (Ar-X). | Pd(0) complex, Ar-Pd(II)-X complex |
| 2. Transmetalation | The naphthobenzofuran (B12659138) group is transferred from the boronic acid to the palladium(II) complex. | Ar-Pd(II)-X complex, boronate "ate" complex, Ar-Pd(II)-naphthobenzofuran complex |
| 3. Reductive Elimination | The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. | Ar-Pd(II)-naphthobenzofuran complex, Ar-naphthobenzofuran product, Pd(0) complex |
Elucidation of Structure-Property Relationships for Designed Applications
Understanding the relationship between the molecular structure of this compound and its macroscopic properties is crucial for designing materials with specific functions. The extended π-conjugated system of the naphthobenzofuran core suggests potential applications in electronics, particularly in organic light-emitting diodes (OLEDs). nbinno.com
Computational studies can predict how modifications to the molecular structure, such as the introduction of different substituent groups, would affect the electronic properties. For example, DFT calculations can predict changes in the HOMO-LUMO gap, which in turn influences the color of light emitted in an OLED. physchemres.org The unique structural features of the naphtho[2,3-b]benzofuran moiety, a related isomer, have been noted for their potential in optoelectronic applications due to their electronic properties. nbinno.com
Structure-reactivity relationships are also critical. For boronic acids, factors like the pKa and the binding affinity with diols are important for applications in sensing and biomaterials. nih.govnih.gov Computational methods can be employed to predict these properties. For instance, the acidity of the boronic acid can be estimated by calculating the energy change associated with deprotonation.
The following table illustrates how structural features of this compound and its derivatives could be correlated with properties relevant to specific applications.
| Structural Feature | Property Influenced | Potential Application |
| Extended π-conjugation of the naphthobenzofuran core | HOMO-LUMO gap, charge transport | Organic electronics (e.g., OLEDs, organic field-effect transistors) |
| The boronic acid group | Reactivity in cross-coupling, binding with diols | Synthesis of complex organic molecules, chemical sensors |
| Introduction of electron-donating or -withdrawing groups | Tuning of electronic and optical properties | Modifying emission color in OLEDs, enhancing sensor sensitivity |
| Steric hindrance around the boronic acid | Reaction rates in Suzuki-Miyaura coupling | Controlling selectivity in organic synthesis |
Future Research Directions and Perspectives
Innovation in Sustainable and Atom-Economical Synthetic Methodologies
The future synthesis of Naphtho[2,1-b]benzofuran-6-ylboronic acid and its derivatives will increasingly prioritize green chemistry principles, moving away from traditional multi-step, resource-intensive methods.
A primary area of innovation lies in the adoption of C-H activation and borylation techniques. illinois.eduacs.org Direct C-H borylation, often catalyzed by iridium or nickel complexes, offers a highly atom-economical route by functionalizing the naphthobenzofuran (B12659138) core without the need for pre-installed leaving groups like halides. illinois.edusigmaaldrich.com This approach significantly reduces waste and synthetic steps, aligning with the goals of sustainable chemistry. acs.org Research will likely focus on developing catalysts that can selectively target specific C-H bonds on the complex polycyclic scaffold.
Another promising avenue is the implementation of flow chemistry . acs.orgorganic-chemistry.orgresearchgate.net Continuous flow processes enable precise control over reaction parameters such as temperature and mixing, which is particularly advantageous for handling unstable intermediates, like organolithium species, that are often involved in boronic acid synthesis. acs.orgorganic-chemistry.orgresearchgate.netnih.govrsc.org This technology can lead to higher yields, improved safety, and easier scalability compared to traditional batch processing. acs.orgresearchgate.net
Furthermore, the development of metal-free catalytic systems for both the construction of the naphthobenzofuran skeleton and the subsequent borylation step will be a critical goal. researchgate.net Eliminating precious metal catalysts not only reduces costs but also mitigates concerns about metal contamination in final products, which is especially important for applications in electronics and medicinal chemistry.
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Direct C-H Borylation | High atom economy, reduced synthetic steps, avoids pre-functionalization. illinois.eduacs.orgsigmaaldrich.com | Catalyst design for high regioselectivity on complex aromatic systems. |
| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, high throughput. acs.orgorganic-chemistry.orgrsc.org | Optimization of flow reactors for multi-step, one-pot syntheses. |
| Metal-Free Catalysis | Cost reduction, avoidance of toxic metal residues, greener processes. researchgate.net | Discovery of new organocatalysts and reaction conditions for cyclization and borylation. |
Discovery of Novel Reactivity Modes and Transformations
While the Suzuki-Miyaura cross-coupling reaction is the most well-known application of arylboronic acids, future research will explore the untapped reactive potential of this compound.
The large, electron-rich π-system of the naphthobenzofuran core may impart unique reactivity. Investigations into its participation in novel coupling reactions beyond C-C bond formation, such as C-N and C-O couplings, could yield new pathways to complex heteroatomic structures. The influence of the fused aromatic system on the electronic properties of the boron center could enable transformations not readily achievable with simpler arylboronic acids.
Another area of exploration is the use of the boronic acid moiety as a transient directing group . This strategy involves leveraging the boronic acid to guide a chemical transformation at a nearby position on the aromatic ring, after which the boron group is removed or converted. This approach could unlock regioselective functionalization patterns that are otherwise difficult to obtain.
Furthermore, the inherent Lewis acidity of the boron atom can be exploited in organocatalysis . The this compound scaffold could serve as a chiral ligand or catalyst in asymmetric synthesis, where the extended aromatic system could provide beneficial steric and electronic influences for controlling stereoselectivity. The reversible covalent bonding nature of boronic acids also makes them ideal candidates for creating stimuli-responsive systems that react to changes in pH, the presence of reactive oxygen species (ROS), or specific analytes like saccharides. nih.gov
Expansion into Emerging Applications and Advanced Functional Materials
The unique photophysical and electronic properties inherent to the extended π-conjugated system of the naphthobenzofuran core make this class of compounds highly attractive for materials science.
A significant future direction is the development of organic electronics . Polycyclic aromatic hydrocarbons are foundational to materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govacs.org By incorporating this compound as a building block, researchers can systematically tune the electronic properties (e.g., HOMO/LUMO energy levels) of new organic semiconductors. nih.govmdpi.comacs.org The boronic acid handle facilitates easy incorporation into larger polymeric or dendritic structures via cross-coupling reactions. nbinno.com
There is also great potential in the field of chemical sensors . The ability of boronic acids to reversibly bind with diols makes them excellent recognition elements for detecting sugars and other biologically important molecules. mdpi.comacs.org Attaching the Naphtho[2,1-b]benzofuran scaffold, which may act as a fluorophore, to the boronic acid sensor could enable the development of fluorescent "turn-on" or "turn-off" sensors for analytes of interest. mdpi.com
In medicinal chemistry , the benzofuran (B130515) motif is a well-established pharmacophore found in many biologically active compounds. researchgate.net Future research could explore derivatives of this compound as potential therapeutic agents. The boronic acid group itself is a key feature in several approved drugs, and its combination with the polycyclic framework could lead to novel anticancer or anti-inflammatory agents. nih.gov
| Application Area | Role of this compound | Potential Advantages |
| Organic Electronics | Building block for organic semiconductors. nbinno.com | Tunable electronic properties, high charge carrier mobility. acs.orgmdpi.com |
| Chemical Sensing | Fluorescent scaffold and analyte recognition site. mdpi.com | High sensitivity and selectivity for diol-containing molecules. acs.orgmdpi.com |
| Medicinal Chemistry | Core scaffold for drug design. researchgate.net | Combines a known pharmacophore (benzofuran) with a bioactive functional group (boronic acid). nih.gov |
Synergistic Integration of Experimental and Computational Approaches for Rational Design
The complexity of this compound necessitates a close collaboration between experimental synthesis and computational chemistry to guide the rational design of new materials and molecules. acs.orgrsc.org
Computational modeling can predict key properties before a molecule is ever synthesized, saving significant time and resources. nih.gov Techniques like Density Functional Theory (DFT) can be used to calculate electronic structures, predict absorption and emission spectra, and estimate the HOMO/LUMO energy levels, thereby identifying promising candidates for organic electronic applications. These predictions can then be validated through experimental synthesis and characterization.
Furthermore, computational studies can provide deep mechanistic insights into reactivity. nih.gov By modeling reaction pathways and transition states, researchers can understand why a particular reaction has a certain regioselectivity or efficiency. This knowledge is crucial for optimizing existing synthetic methods and for discovering entirely new transformations. rsc.org In the context of drug design, molecular docking simulations can predict how derivatives of this compound might bind to biological targets, allowing for the pre-screening of large virtual libraries of compounds to identify those with the highest potential for therapeutic activity. acs.org This integrated experimental-computational loop accelerates the discovery cycle, enabling a more targeted and efficient approach to developing the next generation of functional materials and molecules based on this promising chemical scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
